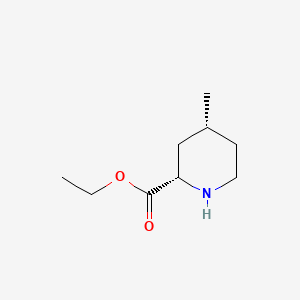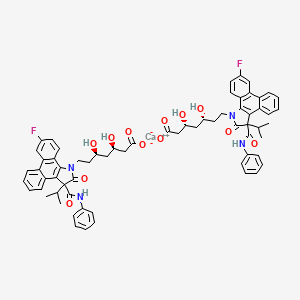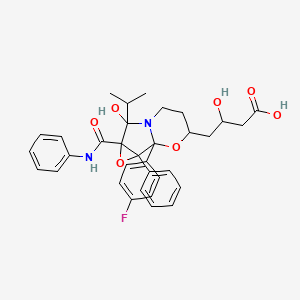
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide” is a chemical compound. Detailed information about this compound, such as its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information, can be found on various chemical databases .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, a study discusses the nucleophilic substitution reactions of related compounds with a series of secondary alicyclic amines in several solvents . Another study discusses the design and synthesis of a series of novel diphenyl-1H-pyrazole derivatives with cyano substituent .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the aminolysis reaction of 4-cyanophenyl 4-nitrophenyl carbonate and thionocarbonate has been investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide” include its melting point, boiling point, density, molecular formula, and molecular weight . Its melting point is reported to be between 206-208 °C .Applications De Recherche Scientifique
Synthesis and Reactivity:
Catalytic Hydrogenation in Synthesis : This compound is an important intermediate in the production of azo disperse dyes. A study explored the use of a novel Pd/C catalyst for the hydrogenation of similar acetamide compounds, highlighting its high activity, selectivity, and stability (Zhang, 2008).
Chemoselective Acetylation : Another study focused on the chemoselective monoacetylation of an amino group in a similar acetamide compound, using it as an intermediate for the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Microwave Irradiation in Synthesis : Research has shown that compounds like N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide can undergo acylation and cyclization under microwave irradiation, offering advantages like short reaction time and high yield (Liu, 2014).
Applications as a Synthon:
Building Block for Heterocyclic Compounds : A study highlighted the role of a similar compound, 2-cyano-N-(4-sulfamoylphenyl) acetamide, as a building block for synthesizing polyfunctionalized heterocyclic compounds, indicating potential applications in diverse synthetic pathways (Gouda, 2014).
Anticancer Drug Development : Research on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with structural similarities, showed its potential in anticancer drug development through molecular docking analysis (Sharma et al., 2018).
Other Notable Applications:
- Electrophilic Fluorinating Agent : Perfluoro-[N-(4-pyridyl)acetamide], a compound with a similar structure, has been used as an electrophilic fluorinating agent under mild conditions (Banks et al., 1996).
Propriétés
Numéro CAS |
1900865-84-0 |
|---|---|
Nom du produit |
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide |
Formule moléculaire |
C16H12N4O |
Poids moléculaire |
276.29 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




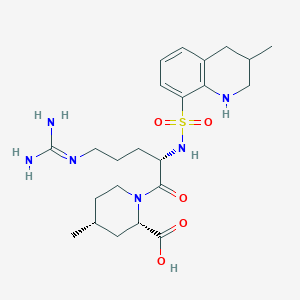
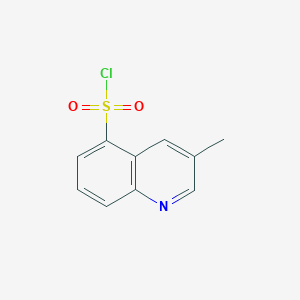

![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)


![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)
